4,4'-[benzene-1,2-diylbis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]
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Overview
Description
1-(3,4-DIMETHYLPHENYL)-4-({[2-({[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHYLPHENYL)-4-({[2-({[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials are often substituted benzaldehydes and hydrazines, which undergo condensation reactions to form the pyrazole core. Subsequent functionalization steps introduce the various substituents and functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHYLPHENYL)-4-({[2-({[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-(3,4-DIMETHYLPHENYL)-4-({[2-({[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-4-({[2-({[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE: A structurally related compound with similar properties.
1-(3,4-DIMETHYLPHENYL)-4-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE: Another related compound with slight variations in the substituents.
Uniqueness
1-(3,4-DIMETHYLPHENYL)-4-({[2-({[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H32N6O2 |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[[2-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]phenyl]iminomethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C32H32N6O2/c1-19-11-13-25(15-21(19)3)37-31(39)27(23(5)35-37)17-33-29-9-7-8-10-30(29)34-18-28-24(6)36-38(32(28)40)26-14-12-20(2)22(4)16-26/h7-18,35-36H,1-6H3 |
InChI Key |
XEPIOXINTNVBCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC=CC=C3N=CC4=C(NN(C4=O)C5=CC(=C(C=C5)C)C)C)C |
Origin of Product |
United States |
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